N-(4-cyanophenyl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-2-methylbutanamide is an organic compound characterized by the presence of a cyanophenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-methylbutanamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-methylbutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-2-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and π-π interactions with aromatic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)thiourea: Similar structure with a thiourea group instead of a butanamide group.
N-(4-cyanophenyl)benzamide: Contains a benzamide group instead of a butanamide group.
N-(4-cyanophenyl)glycine: Features a glycine moiety instead of a butanamide group.
Uniqueness
N-(4-cyanophenyl)-2-methylbutanamide is unique due to its specific combination of a cyanophenyl group with a butanamide backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the development of new therapeutic agents.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-methylbutanamide |
InChI |
InChI=1S/C12H14N2O/c1-3-9(2)12(15)14-11-6-4-10(8-13)5-7-11/h4-7,9H,3H2,1-2H3,(H,14,15) |
InChI Key |
BBVMMBCJNTZYSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.